4'-F vs. 2'-F: Duplex Structural Perturbation
Oligonucleotides modified with 4′-F-deoxyuridine exhibit significantly less structural perturbation to duplex DNA and RNA than those modified with 2′-F-deoxyuridine. NMR and circular dichroism studies demonstrate that while both modifications induce a North (C3′-endo) sugar conformation, the 4′-F modification causes a more localized structural change that does not propagate extensively along the duplex backbone [1]. RNase H1 footprinting experiments further confirm that the local structural distortion introduced by 4′-F T is less disruptive to the overall helical geometry compared to the 2′-F analog, preserving native-like duplex architecture more effectively [1].
| Evidence Dimension | Duplex structural perturbation |
|---|---|
| Target Compound Data | Localized structural perturbation, North conformation maintained |
| Comparator Or Baseline | 2′-F-deoxyuridine (2′-F T) |
| Quantified Difference | Qualitatively less structural perturbation; maintains North conformation without extensive backbone distortion |
| Conditions | ODN/cDNA and ODN/cRNA duplexes analyzed by NMR, circular dichroism spectroscopy, and RNase H1 footprinting |
Why This Matters
Reduced duplex perturbation improves compatibility with native RNA structures, preserving functional interactions with cellular machinery such as RNase H and RISC complexes, which is critical for antisense and siRNA therapeutic efficacy.
- [1] Zhou Y, et al. C4'-Fluorinated Oligodeoxynucleotides: Synthesis, Stability, Structural Studies. Chemistry. 2021;27(59):14738-14746. View Source
